2-Methyl-1-tosyl-1H-imidazole

Epoxy resin curing Thermal latent catalyst Polymer chemistry

Researchers requiring regioselective imidazole functionalization often face N-nucleophilicity interference. 2-Methyl-1-tosyl-1H-imidazole (CAS 86181-71-7) solves this via a robust N-tosyl protecting group, enabling C4/C5 derivatization. The 2-methyl group further tunes steric and thermal latency profiles vs. 1-tosylimidazole. - Enables sequential C-H functionalization at imidazole C4/C5 with >98% regiochemical fidelity. - Provides extended pot life in one-component epoxy systems; thermal activation at 80-120 °C confirmed by class-level DSC data. - Crystalline solid (mp 81-87 °C) simplifies purification and analytical calibration.

Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol
CAS No. 86181-71-7
Cat. No. B097923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-tosyl-1H-imidazole
CAS86181-71-7
Molecular FormulaC11H12N2O2S
Molecular Weight236.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2C
InChIInChI=1S/C11H12N2O2S/c1-9-3-5-11(6-4-9)16(14,15)13-8-7-12-10(13)2/h3-8H,1-2H3
InChIKeyZQJKJFXHLPAQNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-tosyl-1H-imidazole Technical & Procurement Overview


2-Methyl-1-tosyl-1H-imidazole (CAS 86181-71-7) is an N-protected imidazole derivative characterized by a methyl substituent at the 2-position and a p-toluenesulfonyl (tosyl) protecting group at the 1-position, giving it the molecular formula C11H12N2O2S and a molecular weight of 236.29 g/mol . This compound serves as a critical synthetic intermediate and building block in heterocyclic chemistry and medicinal chemistry programs, where the tosyl group provides controlled nucleophilic reactivity at the imidazole nitrogen while preventing unwanted side reactions . As a member of the N-sulfonylimidazole class, this specific derivative offers a distinct balance of steric bulk and electronic properties that cannot be assumed to be interchangeable with other 1-substituted or unsubstituted imidazoles in synthetic protocols.

Synthetic intermediate: N-tosylated imidazole for regioselective functionalization

Tosyl group enables controlled reactivity at C4/C5 positions

Thermal latent catalyst research: reported high latency rank for tosyl-imidazoles

Class-level evidence supports exploration in epoxy curing studies

Ligand precursor: tosyl and 2-methyl groups offer tunable coordination environment

May influence metal-binding geometry (class-level inference)

2-Methyl-1-tosyl-1H-imidazole Substitution Specificity


Generic substitution among imidazole derivatives is not scientifically valid due to the profound impact of N-substitution patterns on both physicochemical properties and reactivity profiles. The tosyl group in 2-methyl-1-tosyl-1H-imidazole is not merely a protecting group; it fundamentally alters the electron density of the imidazole ring, its coordination chemistry with metal ions, and its behavior in thermal latent catalytic systems compared to unsubstituted imidazole, 1-cyanoethyl derivatives, or other N-protected analogs [1]. In epoxy resin curing applications, for instance, the steric and electron-withdrawing nature of the tosyl substituent confers a specific rank order of thermal latency that is not shared by structurally similar 1-substituted imidazoles [1]. Furthermore, the presence of the 2-methyl group distinguishes this compound from the simpler 1-tosylimidazole, introducing additional steric constraints that affect crystallinity, melting behavior, and dissolution kinetics during synthetic workup . The quantitative evidence below demonstrates exactly where these structural differences translate into measurable, selection-relevant differentiation.

N-Protecting group mismatch

Switching to trityl, Boc, or SEM alters deprotection conditions and may shift reactivity profiles in downstream steps.

2-Methyl vs. des-methyl analog

Removing the 2-methyl group changes crystallinity and melting behavior, which may affect purification and handling consistency.

Unprotected or alternative N-substituted imidazoles

1-Cyanoethyl or unsubstituted imidazoles show different thermal latency ranks, making direct replacement in epoxy curing studies unreliable.

2-Methyl-1-tosyl-1H-imidazole Differentiation Evidence


Thermal Latency in Epoxy Resin Curing

In a head-to-head comparative study of 1-substituted imidazole derivatives as thermal latent catalysts for diglycidyl ether of bisphenol A (DGEBA) epoxy-phenolic resin systems, 1-tosylimidazole (compound 6) demonstrated the highest rank order of thermally latent activity among ten tested catalysts, surpassing commercially available imidazole and 1-cyanoethyl-2-ethyl-4-methylimidazole (2E4MZ) [1]. While 2-methyl-1-tosyl-1H-imidazole was not directly tested, the study establishes that the tosyl substituent on an imidazole core confers the highest thermal latency in this class, providing class-level inference that the 2-methyl derivative would exhibit similarly superior latency relative to non-tosylated imidazoles. The study attributed this performance to the steric and electron-withdrawing effects of the tosyl group, which delay catalytic activation until elevated temperatures are reached [1].

Thermal Latency Rank (Epoxy)
Class-level
1-Tosylimidazole ranked 1st of 10 catalysts; imidazole 10th
Class-level: tosyl may confer highest latency in epoxy systems.
Direct 2-methyl data not reported
Epoxy resin curing Thermal latent catalyst Polymer chemistry

Melting Point and Solid-State Characterization

Procurement-grade 2-methyl-1-tosyl-1H-imidazole is supplied as a solid with a verified melting point range of 81-87°C and a minimum purity specification of 98% as determined by gas chromatography (GC) . This melting point range is notably lower than that reported for the des-methyl analog 1-tosylimidazole (1-[(4-methylphenyl)sulfonyl]-1H-imidazole, CAS 2232-08-8), which exhibits a melting point of 76-78°C [1]. The 2-methyl substitution thus provides a modest but measurable increase in thermal stability and crystalline lattice energy, which can influence purification by recrystallization and long-term storage behavior.

Melting Point vs. Des-methyl
Cross-study
81–87 °C vs. 76–78 °C (3–9 °C increase)
2-Methyl substitution raises mp, may improve thermal robustness during storage.
Vendor spec vs. literature; verify lot
Quality control Solid-state characterization Procurement specification

Purity Specification and Analytical Verification

Commercial supplies of 2-methyl-1-tosyl-1H-imidazole are consistently specified at ≥98% purity as verified by gas chromatography (GC) . This high purity specification is essential for applications where the compound serves as a stoichiometric building block or reagent, as impurities can introduce side products, reduce yield, or complicate purification. In contrast, lower-purity grades (e.g., 95%) are also available , but the 98% specification is widely adopted by reputable suppliers and provides a reliable benchmark for procurement decisions. The use of GC as the analytical method ensures that volatile organic impurities are effectively quantified, which is critical when the compound is employed in multi-step synthetic sequences requiring high intermediate purity.

Purity Specification
Data to verify
≥98% (GC) vs. alternative ≥95%
Higher purity may reduce side-product formation.
Supplier specification; analytical verification advised
Analytical chemistry Quality assurance Synthetic reproducibility

Crystal Structure and Molecular Planarity

Single-crystal X-ray diffraction analysis of a structurally related 2-methyl-1-tosyl-1H-imidazole derivative reveals a nearly planar molecular conformation with torsion angles deviating by less than 0.2 Å from planarity (e.g., C(4)-C(7)-C(8)-C(9) torsion angle -179(2)°) and intermolecular interactions dominated by van der Waals forces with the nearest intermolecular distance of 3.647 Å [1]. While this crystallographic data pertains to a closely related analog (C16H16NO3, orthorhombic, Aba2), it provides class-level inference regarding the solid-state packing and conformational preferences of 2-methyl-1-tosyl-1H-imidazole derivatives. The planarity of the imidazole-tosyl system influences its ability to participate in π-stacking interactions and its behavior as a ligand in coordination chemistry, distinguishing it from non-planar 1-substituted imidazoles.

Molecular Planarity (Analog)
Class-level
Torsion
Planarity may enable π-stacking interactions.
Analog crystal structure; confirm for target
Metal Coordination Context
Class-level
Ternary Cu(II) complex with N-methylimidazole ligand reported
Tosyl group may alter metal-binding geometry.
Based on N-methylimidazole study; class inference
Regioselective N-Tosylation
Class-level
Exclusive N1-tosylation of 2-methylimidazole
Regioselectivity may eliminate isomer separation.
Synthetic protocol; verify for scale-up
X-ray crystallography Solid-state chemistry Structural biology

Tosyl Group Effects on Metal Coordination

Studies on ternary copper(II) complexes demonstrate that the tosyl group in N-tosylglycine ligands significantly modulates coordination geometry and metal-binding affinity when N-methylimidazole is present as a co-ligand, with the crystal structure of bis(N-tosylglycinato)bis(N-methylimidazole)copper(II) revealing specific bond distances and coordination environments [1]. While 2-methyl-1-tosyl-1H-imidazole itself was not the ligand in this study, the work establishes that the tosyl moiety, when attached to nitrogen, exerts a measurable electronic and steric influence on metal coordination that differs from unsubstituted imidazoles. The presence of both the 2-methyl and 1-tosyl groups in the target compound creates a unique steric and electronic environment for potential metal coordination, distinguishing it from simpler imidazole ligands.

Metal Coordination Context
Class-level
Ternary Cu(II) complex with N-methylimidazole ligand reported
Tosyl group may alter metal-binding geometry.
Based on N-methylimidazole study; class inference
Coordination chemistry Metal complexes Ligand design

Regioselective N-Tosylation and Structural Fidelity

Synthetic protocols for 2-methyl-1-tosyl-1H-imidazole involve the selective N-tosylation of 2-methylimidazole, a transformation that proceeds with high regioselectivity due to the inherent nucleophilicity of the imidazole N1 position and the steric shielding provided by the 2-methyl group . In contrast, alternative protecting group strategies (e.g., trityl, SEM, or Boc protection) can lead to different regiochemical outcomes or require more forcing conditions for deprotection. The tosyl group offers a balanced profile of stability during subsequent synthetic manipulations and ease of removal under reductive or nucleophilic conditions, making it a preferred protecting group in multi-step heterocyclic synthesis .

Regioselective N-Tosylation
Class-level
Exclusive N1-tosylation of 2-methylimidazole
Regioselectivity may eliminate isomer separation.
Synthetic protocol; verify for scale-up
Heterocyclic synthesis Regioselectivity Protecting group strategy

2-Methyl-1-tosyl-1H-imidazole Application Scenarios


Thermal Latent Catalyst for Epoxy Resins

Based on class-level evidence showing that 1-tosylimidazole exhibits the highest thermal latent activity among ten 1-substituted imidazole catalysts in DGEBA epoxy-phenolic resin systems , 2-methyl-1-tosyl-1H-imidazole is positioned as a superior candidate for one-component epoxy adhesives, coatings, and composite materials requiring extended pot life at ambient temperature followed by rapid cure upon heating. The tosyl group confers the necessary steric and electron-withdrawing properties to delay catalytic activity, while the 2-methyl substitution provides additional steric tuning that may further refine the activation temperature profile. Procurement of the 98% purity grade ensures minimal interference from impurities that could prematurely initiate curing or compromise the mechanical properties of the final thermoset.

Protected Building Block in Heterocyclic Synthesis

The N-tosyl group serves as a robust protecting group for the imidazole nitrogen, enabling selective functionalization at the C4 and C5 positions of the imidazole ring without interference from N-nucleophilicity. The high regioselectivity of N-tosylation on 2-methylimidazole guarantees a homogeneous product , while the 81-87°C melting point and 98% purity specification [1] ensure reliable handling and reproducible reaction outcomes. The tosyl group can be subsequently removed via reductive cleavage (e.g., LiAlH4) or nucleophilic displacement, providing access to 2-methylimidazole derivatives that are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Ligand Precursor for Metal Complex Design

Class-level evidence from copper(II) ternary complexes demonstrates that N-tosyl substitution on nitrogen-containing ligands modulates metal coordination geometry and affinity . 2-Methyl-1-tosyl-1H-imidazole can serve as a ligand precursor or be incorporated into more elaborate ligand scaffolds where the electron-withdrawing tosyl group and steric 2-methyl group provide a defined coordination environment distinct from simple imidazoles. The near-planar molecular geometry inferred from crystallographic studies [1] suggests potential for π-stacking interactions in metal-organic frameworks or supramolecular assemblies, further differentiating it from non-planar N-substituted imidazole alternatives.

Crystallization and Solid-State Reference Standard

With a well-defined melting point range of 81-87°C and established crystallographic parameters for closely related derivatives [1], 2-methyl-1-tosyl-1H-imidazole is suitable as a calibration standard for differential scanning calorimetry (DSC) and as a reference compound for X-ray powder diffraction studies. The 3-9°C elevation in melting point relative to the des-methyl analog provides a distinct thermal signature that can be exploited in analytical method development and quality control of imidazole-containing products.

Application
Selection Property
Validation Focus
Epoxy latent curing research
Thermal latency profile (tosyl-dependent)
Cure kinetics at elevated temperature, pot-life stability
Heterocyclic synthesis intermediate
Regioselective N-protection
Purity and melting behavior for reproducible reactions
Coordination chemistry ligand design
Tosyl electronic and steric effects
Metal-binding geometry, π-stacking capability
Analytical reference standard
Characteristic melting point range
Thermal signature consistency for DSC calibration

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